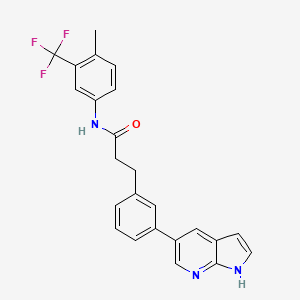

Cdk8-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H20F3N3O |

|---|---|

Molecular Weight |

423.4 g/mol |

IUPAC Name |

N-[4-methyl-3-(trifluoromethyl)phenyl]-3-[3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]propanamide |

InChI |

InChI=1S/C24H20F3N3O/c1-15-5-7-20(13-21(15)24(25,26)27)30-22(31)8-6-16-3-2-4-17(11-16)19-12-18-9-10-28-23(18)29-14-19/h2-5,7,9-14H,6,8H2,1H3,(H,28,29)(H,30,31) |

InChI Key |

MCCKGEPZYYKAEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCC2=CC(=CC=C2)C3=CN=C4C(=C3)C=CN4)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the CDK8/19 Inhibitor: Senexin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 8 (CDK8) and its paralog CDK19 are key transcriptional regulators implicated in a variety of malignancies, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of Senexin B, a potent and selective dual inhibitor of CDK8 and CDK19. Detailed herein are its chemical structure, a plausible synthesis pathway, quantitative biological data, detailed experimental protocols for its characterization, and its impact on relevant signaling pathways. This document serves as a valuable resource for researchers investigating CDK8/19 biology and those involved in the development of novel anti-cancer therapeutics.

Chemical Structure and Properties

Senexin B is a quinazoline-based small molecule inhibitor. Its chemical structure and key properties are detailed below.

-

IUPAC Name: 4-((2-(6-(4-methylpiperazine-1-carbonyl)naphthalen-2-yl)ethyl)amino)quinazoline-6-carbonitrile

-

CAS Number: 1449228-40-3

-

Molecular Formula: C₂₇H₂₆N₆O

-

Molecular Weight: 450.55 g/mol

Synthesis Pathway

Caption: Plausible synthetic pathway for Senexin B.

Quantitative Biological Data

Senexin B has been characterized as a potent and selective inhibitor of CDK8 and CDK19. The following table summarizes its key quantitative data.

| Target | Assay Type | Value | Reference |

| CDK8 | Binding Affinity (Kd) | 140 nM | [1] |

| CDK19 | Binding Affinity (Kd) | 80 nM | [1] |

| CDK8 | Enzymatic Inhibition (IC₅₀) | 24 - 50 nM | [2] |

| Various Kinases | Kinome Scan (Selectivity) | High selectivity for CDK8/19 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of Senexin B.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Senexin B against CDK8.

Materials:

-

Recombinant human CDK8/CycC enzyme complex

-

ATP

-

Peptide substrate (e.g., a generic serine/threonine kinase substrate)

-

Senexin B (various concentrations)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare a serial dilution of Senexin B in kinase buffer.

-

In a 384-well plate, add the CDK8/CycC enzyme to each well.

-

Add the Senexin B dilutions to the wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system, which measures luminescence.

-

Plot the luminescence signal against the logarithm of the Senexin B concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based NF-κB Reporter Assay

Objective: To assess the functional inhibition of CDK8-mediated transcription by measuring the activity of an NF-κB-dependent luciferase reporter.

Materials:

-

HEK293 cells stably expressing an NF-κB-luciferase reporter construct.

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

TNF-α (Tumor Necrosis Factor-alpha) as a stimulant.

-

Senexin B (various concentrations).

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega).

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Seed the HEK293-NF-κB-luciferase reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of Senexin B for 1-2 hours.

-

Stimulate the cells with a fixed concentration of TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.

-

Incubate the cells for an additional 6-8 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Normalize the luciferase activity to a control (e.g., cells treated with TNF-α and vehicle) and plot the percentage of inhibition against the Senexin B concentration to determine the IC₅₀.

Western Blot for STAT1 Phosphorylation

Objective: To determine the effect of Senexin B on the phosphorylation of STAT1 at Serine 727, a known downstream target of CDK8.

Materials:

-

Cancer cell line known to have active STAT1 signaling (e.g., HCT116).

-

Complete growth medium.

-

Senexin B.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total-STAT1.

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels and blotting apparatus.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Culture the cells to 70-80% confluency in petri dishes.

-

Treat the cells with various concentrations of Senexin B for a specified time (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-phospho-STAT1 (Ser727) antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-STAT1 antibody to confirm equal loading.

Signaling Pathways and Experimental Workflows

CDK8 is a component of the Mediator complex and plays a crucial role in regulating gene transcription in response to various signaling pathways. Senexin B, by inhibiting CDK8, can modulate these pathways.

STAT Signaling Pathway

CDK8 is known to phosphorylate STAT1 at Serine 727, which is important for its transcriptional activity. Inhibition of CDK8 by Senexin B is expected to reduce this phosphorylation event.

References

An In-depth Technical Guide on the Mechanism of Action of CDK8 Inhibition on the Mediator Complex

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the mechanism of action of Cyclin-Dependent Kinase 8 (CDK8) inhibitors on the Mediator complex, a crucial regulator of gene transcription. Due to the lack of specific public data for a compound named "Cdk8-IN-9," this document will focus on a well-characterized and highly selective CDK8 inhibitor, Cortistatin A , as a representative molecule to elucidate the core mechanisms of CDK8 inhibition.

Introduction to the Mediator Complex and the Role of CDK8

The Mediator complex is a large, multi-protein assembly that acts as a transcriptional co-regulator in all eukaryotes.[1] It functions as a bridge between gene-specific transcription factors and the RNA polymerase II (Pol II) machinery, thereby integrating and transducing regulatory signals to control gene expression.[1][2]

The Mediator complex is structurally organized into four main modules: the Head, Middle, Tail, and a dissociable Kinase Module.[1][3] The Kinase Module is composed of CDK8 (or its paralog CDK19), Cyclin C (CycC), MED12, and MED13.[3] The association of the Kinase Module with the core Mediator complex is reversible and plays a pivotal role in modulating Mediator's function.[3]

CDK8 has been identified as both a positive and negative regulator of transcription. Its kinase activity targets various substrates, including transcription factors, Mediator subunits, and the C-terminal domain (CTD) of RNA Pol II.[4] Dysregulation of CDK8 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[5]

Cortistatin A: A Potent and Selective CDK8 Inhibitor

Cortistatin A is a natural product derived from the marine sponge Corticium simplex.[6] It is a highly potent and selective ATP-competitive inhibitor of CDK8 and its closely related paralog, CDK19.[6][7][8] Its high selectivity makes it an excellent tool for elucidating the specific functions of the Mediator Kinase Module.[7][8]

Quantitative Data for Cortistatin A

The following table summarizes key quantitative metrics for Cortistatin A's interaction with CDK8.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (CDK8) | 12 nM | In vitro kinase assay | [9] |

| IC50 (CDK8) | 15 nM | In vitro kinase assay | [6] |

| Kd (CDK8-CycC) | 195 pM | In vitro binding assay | [7] |

| Cellular IC50 (STAT1 S727 phosphorylation) | < 10 nM | MOLM-14 cells | [9] |

| Cellular IC50 (Smad2 T220/Smad3 T179 phosphorylation) | < 100 nM | MOLM-14 cells | [9] |

Mechanism of Action of CDK8 Inhibition

Inhibition of CDK8 by molecules like Cortistatin A impacts the Mediator complex and transcriptional regulation through several key mechanisms:

-

Allosteric Regulation of Mediator-Pol II Interaction: The binding of the CDK8 Kinase Module to the core Mediator complex can sterically hinder the interaction of Mediator with RNA Polymerase II.[10] This inhibitory effect is largely independent of CDK8's kinase activity.[10] The presence of the Kinase Module can lock the Mediator complex in a conformation that is not conducive to Pol II binding, thereby repressing transcription initiation and re-initiation.[10] While an inhibitor like Cortistatin A directly targets the kinase activity, the structural presence of the inhibitor-bound (and inactive) Kinase Module can still influence Mediator conformation.

-

Modulation of Transcription Factor Activity: CDK8 can directly phosphorylate a variety of transcription factors, thereby altering their stability and activity. Inhibition of CDK8 can, therefore, lead to changes in the expression of genes regulated by these factors. For example, CDK8 is known to phosphorylate STAT1, and treatment with Cortistatin A leads to a dose-dependent decrease in STAT1 S727 phosphorylation.[9]

-

Impact on Super-Enhancer-Driven Transcription: In certain cellular contexts, such as Acute Myeloid Leukemia (AML), CDK8 has been shown to negatively regulate the expression of genes associated with super-enhancers.[9] Inhibition of CDK8 with Cortistatin A can lead to a selective and disproportionate upregulation of these super-enhancer-associated genes, which can contribute to anti-leukemic effects.[8]

Signaling Pathway Visualization

The following diagram illustrates the central role of the CDK8-Mediator complex in integrating signals from transcription factors to regulate RNA Polymerase II activity.

Experimental Protocols

Detailed methodologies are crucial for studying the mechanism of CDK8 inhibitors. Below are outlines for key experimental protocols.

In Vitro Kinase Assay

This assay is used to determine the direct inhibitory effect of a compound on CDK8 kinase activity.

Objective: To measure the IC50 value of a CDK8 inhibitor.

Materials:

-

Recombinant human CDK8/CycC complex

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[11]

-

Substrate (e.g., a peptide substrate like CDK Substrate Peptide 2, or a protein substrate like GST-CTD)[9][12]

-

ATP (radiolabeled [γ-32P]ATP or for non-radioactive assays, unlabeled ATP)

-

Test inhibitor (e.g., Cortistatin A) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (for luminescent readout) or phosphocellulose paper/scintillation counter (for radioactive readout)

Procedure (Luminescent Assay):

-

Prepare serial dilutions of the test inhibitor in DMSO, then dilute further in kinase assay buffer.

-

In a 96-well plate, add the diluted inhibitor.

-

Prepare a master mix containing the kinase assay buffer, ATP, and the substrate peptide.

-

Add the master mix to the wells containing the inhibitor.

-

Initiate the kinase reaction by adding the diluted CDK8/CycC enzyme to each well (except for "blank" controls).

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[12]

-

Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using a suitable curve-fitting software.

Co-Immunoprecipitation (Co-IP)

This technique is used to investigate the interaction between CDK8 and the core Mediator complex and how this might be affected by an inhibitor.

Objective: To determine if CDK8 inhibition affects the association of the Kinase Module with the core Mediator.

Materials:

-

Cultured cells (e.g., HCT116)

-

Ice-cold PBS

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors)[13]

-

Antibody against a Kinase Module component (e.g., anti-CDK8) or a core Mediator subunit (e.g., anti-MED1)

-

Protein A/G magnetic beads

-

Wash buffer (similar to lysis buffer, but may have lower detergent concentration)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)

Procedure:

-

Treat cells with the CDK8 inhibitor or DMSO vehicle for the desired time.

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells in Co-IP lysis buffer on ice.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Pre-clear the lysate by incubating with magnetic beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-CDK8) to form antibody-antigen complexes.

-

Add Protein A/G magnetic beads to the lysate to capture the antibody-antigen complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by Western blotting using antibodies against other Mediator subunits (e.g., MED1, MED12, Cyclin C) to check for co-precipitation.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful method to identify the genome-wide occupancy of CDK8 and to see how its inhibition affects the binding of transcription factors to DNA.

Objective: To map the genomic locations of CDK8 and assess changes in transcription factor binding upon CDK8 inhibition.

Materials:

-

Cultured cells

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Chromatin shearing equipment (e.g., sonicator)

-

ChIP-grade antibody against CDK8 or a transcription factor of interest

-

Protein A/G magnetic beads

-

Wash buffers with increasing stringency

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for next-generation sequencing library preparation

Procedure:

-

Cross-link proteins to DNA in live cells by treating with formaldehyde.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells to isolate nuclei.

-

Lyse the nuclei and shear the chromatin into small fragments (typically 200-600 bp) by sonication.

-

Perform immunoprecipitation as described in the Co-IP protocol, using an antibody against the protein of interest (e.g., CDK8). An IgG control is essential.

-

After washing, elute the chromatin from the beads and reverse the cross-links by heating in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Prepare a DNA library for next-generation sequencing.

-

Sequence the library and analyze the data to identify genomic regions enriched for the protein of interest. Compare results from inhibitor-treated and control cells.

Conclusion

Inhibitors of CDK8, such as Cortistatin A, provide a powerful means to dissect the role of the Mediator Kinase Module in transcriptional regulation. The mechanism of action is multifaceted, involving the direct inhibition of CDK8's catalytic activity, which in turn affects the phosphorylation status and activity of numerous transcription factors. Furthermore, the association of the (inhibitor-bound) Kinase Module with the core Mediator complex can allosterically regulate the interaction with RNA Polymerase II, providing another layer of transcriptional control. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the effects of CDK8 inhibitors and to further unravel the complex biology of the Mediator complex.

References

- 1. Article [2.mol.bio.msu.ru]

- 2. Mechanisms of Mediator complex action in transcriptional activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. A kinase subunit of the human mediator complex, CDK8, positively regulates transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A molecular dynamics investigation of CDK8/CycC and ligand binding: conformational flexibility and implication in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Mediator kinase substrates in human cells using cortistatin A and quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Probe Cortistatin-A | Chemical Probes Portal [chemicalprobes.org]

- 9. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The human CDK8 subcomplex is a molecular switch that controls Mediator coactivator function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ulab360.com [ulab360.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

The Rise of Selective CDK8/19 Inhibitors: A Technical Guide to Discovery and Development

For Immediate Release

In the intricate landscape of oncological research, the selective inhibition of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19 has emerged as a promising therapeutic strategy. These kinases, integral components of the Mediator complex, are crucial regulators of gene transcription and have been implicated in the progression of various cancers, including colorectal, breast, and hematologic malignancies.[1][2] This technical guide provides an in-depth overview of the discovery, development, and experimental validation of selective CDK8/19 inhibitors, tailored for researchers, scientists, and drug development professionals.

Core Principles of CDK8/19 Inhibition

CDK8 and CDK19 are involved in transcriptional regulation through their association with the Mediator complex, which links transcription factors to RNA polymerase II.[3] Dysregulation of CDK8/19 activity can lead to aberrant gene expression, promoting cancer cell proliferation and survival.[2] Selective inhibitors of CDK8/19 aim to normalize these transcriptional programs, thereby halting tumor growth and potentially overcoming drug resistance.[4][5] A key pharmacodynamic biomarker for assessing the activity of these inhibitors is the phosphorylation of STAT1 at serine 727 (pSTAT1-S727), a direct substrate of CDK8/19.[6][7][8]

Key Selective CDK8/19 Inhibitors in Development

The quest for potent and selective CDK8/19 inhibitors has yielded several promising small molecules. Early efforts included the natural product Cortistatin A and the multi-kinase inhibitor Sorafenib.[9] More recent and selective compounds have been developed through various strategies, including high-throughput screening and structure-based drug design, such as hybridization approaches.[1][10] Below is a summary of key selective CDK8/19 inhibitors:

| Compound | Discovery/Development Strategy | CDK8 IC50/Kd | CDK19 IC50/Kd | Key Characteristics | Reference |

| CCT251921 | Optimization of a hit from a cell-based WNT signaling screen. | 2.3 nM (IC50) | Not explicitly stated, but has equipotent affinity for CDK19. | Orally bioavailable, demonstrates in vivo activity in colorectal cancer xenografts.[8][9][11][12] | [8][9][11][12] |

| MSC2530818 | High-throughput screening followed by structure-based optimization. | 2.6 nM (IC50), 4 nM (affinity) | 4 nM (affinity) | Excellent kinase selectivity and oral bioavailability; showed tumor growth inhibition in a colorectal carcinoma xenograft model.[4][6][7][13] | [4][6][7][13] |

| JH-XVI-178 | Hybridization of CCT251921 and MSC2530818. | 1 nM (IC50) | Not explicitly stated | Overcame rapid metabolism observed in initial compounds; potent and selective with moderate oral pharmacokinetic properties.[1][10][14] | [1][10][14] |

| RVU120 (SEL120) | Developed by Ryvu Therapeutics. | Not explicitly stated | Not explicitly stated | First-in-class, orally bioavailable inhibitor with a favorable safety profile; currently in Phase I/II clinical trials for solid tumors and hematologic malignancies.[3][9][15][16] | [3][9][15][16] |

| Senexin B (BCD-115) | Optimized derivative of Senexin A. | 140 nM (Kd), 24-50 nM (IC50) | 80 nM (Kd) | Highly water-soluble and bioavailable; has shown efficacy in breast cancer models and has entered clinical trials.[1][2][17] | [1][2][17] |

| SNX631 | A potent CDK8/19 inhibitor. | Not explicitly stated | Not explicitly stated | Used in preclinical studies to demonstrate synergy with HER2-targeting drugs in breast cancer models.[5][18] | [5][18] |

| TSN084 | Under investigation in Phase I clinical trials. | Not explicitly stated | Not explicitly stated | Being evaluated in patients with advanced malignant tumors. | |

| P162-0948 | Identified through structure-based virtual screening. | 50.4 nM (IC50) | Not explicitly stated | Showed selectivity for CDK8 in a panel of 60 kinases and reduced cell migration in lung cancer cells.[19][20] | [19][20] |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the process of inhibitor validation, the following diagrams illustrate the CDK8/19 signaling pathway and a typical experimental workflow for inhibitor characterization.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the successful development of selective CDK8/19 inhibitors. The following sections outline the methodologies for key assays.

Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay is designed to measure the binding and displacement of a fluorescently labeled tracer to the kinase, providing a measure of the inhibitor's affinity.

Materials:

-

CDK8/cyclin C enzyme

-

LanthaScreen® Eu-anti-Tag Antibody

-

Alexa Fluor® 647-labeled Kinase Tracer

-

Test compounds (serially diluted)

-

Kinase Buffer

-

384-well plate

Procedure:

-

Prepare a 3X solution of the test compound in the kinase buffer.

-

Prepare a 3X mixture of CDK8/cyclin C and the Eu-anti-Tag antibody in the kinase buffer.

-

Prepare a 3X solution of the kinase tracer in the kinase buffer.

-

Add 5 µL of the test compound solution to the wells of the 384-well plate.

-

Add 5 µL of the kinase/antibody mixture to each well.

-

Add 5 µL of the tracer solution to initiate the reaction.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) by calculating the emission ratio of the acceptor (665 nm) to the donor (615 nm).

-

Calculate IC50 values from the resulting dose-response curves.

Cellular Phospho-STAT1 (Ser727) Western Blot Assay

This assay quantifies the inhibition of CDK8/19 kinase activity in a cellular context by measuring the phosphorylation of its downstream target, STAT1.

Materials:

-

Cancer cell line (e.g., SW620, HCT116)

-

Cell culture medium and supplements

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total-STAT1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).

-

Lyse the cells with lysis buffer and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with the anti-phospho-STAT1 (Ser727) primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-STAT1 antibody as a loading control.

-

Quantify the band intensities to determine the extent of STAT1 phosphorylation inhibition.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the impact of the inhibitor on cell proliferation and viability.

Materials:

-

Cancer cell line

-

Cell culture medium and supplements

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound and incubate for a desired period (e.g., 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[21][22][23][24]

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of the CDK8/19 inhibitor in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Human cancer cell line (e.g., SW620)

-

Test compound formulated for oral or intraperitoneal administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant human cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., once or twice daily).

-

Measure the tumor volume with calipers at regular intervals (e.g., every 2-3 days).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.

Future Directions

The field of selective CDK8/19 inhibitor development is rapidly advancing, with several compounds now in clinical trials.[9][15][16] Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to these therapies.[15] Combination strategies, such as pairing CDK8/19 inhibitors with other targeted agents or immunotherapies, are also being explored to enhance anti-tumor activity and overcome resistance.[4][5] The continued development of potent and selective CDK8/19 inhibitors holds significant promise for the future of cancer treatment.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ryvu.com [ryvu.com]

- 4. researchgate.net [researchgate.net]

- 5. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. onclive.com [onclive.com]

- 10. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ascopubs.org [ascopubs.org]

- 17. caymanchem.com [caymanchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Identification of a Potent CDK8 Inhibitor Using Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification of a Potent CDK8 Inhibitor Using Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Ensayos de viabilidad y proliferación celular [sigmaaldrich.com]

- 22. texaschildrens.org [texaschildrens.org]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. broadpharm.com [broadpharm.com]

Cdk8-IN-9 binding affinity and kinase selectivity profile

An in-depth search has not yielded specific information for a compound designated "Cdk8-IN-9." It is possible that this is an internal or less common designation for a known CDK8 inhibitor. This guide, therefore, provides a comprehensive overview of the binding affinity and kinase selectivity profiles of well-characterized CDK8 inhibitors as a proxy, along with the detailed methodologies used to generate this data. This information serves as a template for the type of data and analysis crucial for the evaluation of any novel CDK8 inhibitor.

Core Concepts in CDK8 Inhibition

Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator, functioning as part of the Mediator complex.[1][2][3] Its role in various signaling pathways, including Wnt/β-catenin, Notch, and p53, has implicated it as a target in several diseases, particularly cancer.[2][3] The development of potent and selective CDK8 inhibitors is therefore of significant interest in drug discovery. A critical aspect of characterizing these inhibitors is determining their binding affinity to CDK8 and their selectivity profile against other kinases.

Binding Affinity of CDK8 Inhibitors

The binding affinity of an inhibitor for its target kinase is a primary determinant of its potency. This is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), or the inhibitor constant (Ki). The following table summarizes the binding affinities of several known CDK8 inhibitors.

| Compound | Target | Assay Type | Affinity Metric | Value (nM) |

| CCT251545 | CDK8 | Biochemical | IC50 | <10 |

| CCT251545 | CDK19 | Biochemical | IC50 | <10 |

| BI-1347 | CDK8 | Kinase Assay | IC50 | 1.4 |

| Compound 2 | CDK8 | Kinase Assay | IC50 | 1.8 |

| Cortistatin A | CDK8 | In vitro | IC50 | 12 |

| Senexin B | CDK8 | Biochemical | IC50 | 29 |

| MSC2530818 | CDK8 | Biochemical | IC50 | 3.3 |

| 5d | CDK8 | In vitro | IC50 | 716 |

Kinase Selectivity Profile

High selectivity is a crucial attribute for a chemical probe or a therapeutic candidate as it minimizes off-target effects. The selectivity of CDK8 inhibitors is typically assessed by screening them against a broad panel of kinases.

| Compound | Number of Kinases Screened | Selectivity Notes |

| CCT251545 | 291 | >100-fold selectivity for CDK8/19 over other kinases. Weak inhibition of GSK3α and GSK3β observed.[1] |

| BI-1347 | 326 | Exquisite selectivity for CDK8/19. No inhibition of CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9. Only one additional kinase inhibited at IC50 < 1.0 µmol/L.[4] |

| Cortistatin A | 387 | Complete selectivity against the kinases tested.[2] |

Experimental Protocols

The determination of binding affinity and selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for common assays.

Biochemical Kinase Assay (for IC50 determination)

This assay measures the ability of a compound to inhibit the enzymatic activity of CDK8.

-

Reagents and Materials:

-

Recombinant human CDK8/Cyclin C complex.

-

Kinase buffer (e.g., 25 mM Tris pH 8, 10 mM MgCl2, 100 mM KCl, 2 mM DTT).[5]

-

Substrate (e.g., a peptide or protein substrate like GST-STAT1 TAD).[5]

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for luminescence-based assays).[5]

-

Test compound (this compound or other inhibitors) at various concentrations.

-

96-well plates.

-

Detection reagent (e.g., ADP-Glo™ for luminescence).[3]

-

-

Procedure:

-

The CDK8/Cyclin C enzyme is incubated with the test compound at varying concentrations in the kinase buffer for a defined period (e.g., 60 minutes at 30°C).[5]

-

The kinase reaction is initiated by the addition of the substrate and ATP.

-

The reaction is allowed to proceed for a specific time.

-

The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. This can be done by measuring radioactivity or luminescence, depending on the assay format.

-

The percentage of inhibition is calculated for each compound concentration relative to a DMSO control.

-

IC50 values are determined by fitting the dose-response data to a suitable model using software like GraphPad Prism.

-

Reporter Displacement Assay (for Binding Kinetics)

This method is used to determine the binding kinetics (kon and koff) and affinity (Kd) of a compound.

-

Principle: The assay is based on the competitive displacement of a fluorescent reporter probe that binds to the ATP site of CDK8.[1]

-

Procedure:

-

The CDK8/Cyclin C complex is pre-incubated with the reporter probe, resulting in a high fluorescence signal.

-

The test compound is added, which competes with the probe for binding to the kinase.

-

The displacement of the probe by the compound leads to a decrease in the fluorescence signal, which is monitored over time.

-

The rates of association (kon) and dissociation (koff) are calculated from the kinetic data, and the dissociation constant (Kd) is determined as koff/kon.

-

Cell-Based Assays

Cellular assays are essential to confirm that the biochemical activity of an inhibitor translates to a functional effect in a biological context.

-

STAT1 Phosphorylation Assay:

-

CDK8 is known to phosphorylate STAT1 at serine 727 (S727).[4]

-

Cells are treated with the CDK8 inhibitor for a specific duration.

-

Cells are then stimulated with an agent like interferon-beta (IFNβ) to induce STAT1 phosphorylation.[4]

-

Cell lysates are prepared, and the levels of phosphorylated STAT1 (pSTAT1 S727) and total STAT1 are measured by Western blotting or ELISA.

-

A reduction in the pSTAT1/total STAT1 ratio indicates cellular target engagement by the inhibitor.

-

-

TCF-Dependent Reporter Assay:

-

CDK8 can regulate Wnt/β-catenin signaling, which involves the transcription factor TCF.

-

A cell line containing a TCF-responsive reporter gene (e.g., luciferase) is used.

-

Cells are treated with the CDK8 inhibitor.

-

The activity of the reporter gene is measured to assess the impact of the inhibitor on the Wnt signaling pathway.[1]

-

Visualizations

The following diagrams illustrate key concepts related to CDK8 inhibition.

Caption: Simplified CDK8 signaling pathway and point of inhibition.

Caption: General workflow for a biochemical kinase assay.

Caption: Conceptual diagram of kinase selectivity.

References

- 1. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A molecular dynamics investigation of CDK8/CycC and ligand binding: conformational flexibility and implication in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Kinase Assay Protocol for Cdk8-IN-9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vitro kinase assay protocol for Cdk8-IN-9, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (Cdk8). This document outlines the core methodologies, presents quantitative data, and illustrates key signaling pathways and experimental workflows.

Introduction to Cdk8 and this compound

Cyclin-Dependent Kinase 8 (Cdk8) is a component of the Mediator complex, a crucial transcriptional co-regulator.[1][2] As part of the Cdk8 module within the Mediator complex, Cdk8 plays a significant role in regulating gene expression by phosphorylating transcription factors and components of the RNA polymerase II machinery.[1][3] Dysregulation of Cdk8 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1][4][5]

This compound is a potent, type II inhibitor of Cdk8 with a reported IC50 value of 48.6 nM.[6] It has been shown to inhibit tumor growth in colorectal cancer models by suppressing the WNT/β-catenin signaling pathway.[6] This guide details the in vitro kinase assay protocols to characterize the inhibitory activity of this compound against Cdk8.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| IC50 | 48.6 nM | [6] |

| Target | Cdk8 | [6] |

| Inhibitor Type | Type II | [6] |

Experimental Protocols: In Vitro Kinase Assays

Several assay formats can be employed to measure the in vitro kinase activity of Cdk8 and the inhibitory potential of this compound. The choice of assay depends on the available equipment, desired throughput, and the specific research question.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This method quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.[7]

Materials:

-

Recombinant human Cdk8/Cyclin C complex

-

CDK Substrate Peptide (e.g., a peptide derived from a known Cdk8 substrate like STAT1 or a generic substrate)[7]

-

This compound (dissolved in DMSO)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Multimode plate reader capable of measuring luminescence

Procedure:

-

Prepare Reagents:

-

Prepare a 1x Kinase Assay Buffer.

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.[4][7]

-

Prepare a solution of Cdk8/Cyclin C in Kinase Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Prepare a solution of the CDK substrate peptide and ATP in Kinase Assay Buffer. The ATP concentration should be at or near the Km for Cdk8 if determining IC50 values.

-

-

Assay Setup:

-

Add 5 µL of the this compound dilutions or DMSO (for positive and negative controls) to the wells of the microplate.

-

Add 10 µL of the Cdk8/Cyclin C enzyme solution to all wells except the "no enzyme" negative control wells.

-

Add 10 µL of Kinase Assay Buffer to the "no enzyme" control wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

-

-

Initiate Kinase Reaction:

-

Add 10 µL of the substrate/ATP mixture to all wells to start the reaction.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Detect ADP Production:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 45 minutes.[7]

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[7]

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (from "no enzyme" controls).

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Radiometric Kinase Assay

This classic method measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.

Materials:

-

Recombinant human Cdk8/Cyclin C complex

-

Substrate (e.g., recombinant STAT1, SIRT1, or a generic substrate like Myelin Basic Protein)[8][9]

-

This compound (dissolved in DMSO)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase Assay Buffer

-

Phosphocellulose paper or membrane

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Assay Setup:

-

Prepare the reaction mixture in a microcentrifuge tube containing Kinase Assay Buffer, Cdk8/Cyclin C, substrate, and this compound at various concentrations (or DMSO for control).

-

Pre-incubate for 10 minutes at 30°C.

-

-

Initiate Kinase Reaction:

-

Start the reaction by adding [γ-³²P]ATP.

-

Incubate for a specific time (e.g., 30 minutes) at 30°C.

-

-

Stop Reaction and Detect Phosphorylation:

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with wash buffer to remove unincorporated [γ-³²P]ATP.

-

Dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 as described for the luminescence assay.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the Cdk8 signaling pathway and the experimental workflow for the in vitro kinase assay.

Caption: Cdk8 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for a luminescence-based in vitro kinase assay.

References

- 1. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]

- 2. CDK8 (G398) Antibody (#4101) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 3. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. CDK8 kinase activity promotes glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Cdk8-IN-9 on Transcription Factor Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 8 (CDK8) and its close paralog CDK19 are key transcriptional regulators that function as part of the Mediator complex. Their kinase activity influences the phosphorylation state and subsequent function of numerous transcription factors, thereby controlling diverse cellular processes, including cell cycle progression, differentiation, and oncogenesis. Cdk8-IN-9 and its close analog, CCT251545, are potent and highly selective inhibitors of CDK8 and CDK19, making them invaluable chemical probes for elucidating the roles of these kinases in health and disease. This technical guide provides an in-depth overview of the effects of this compound on transcription factor phosphorylation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Data Presentation: Quantitative Effects of CDK8/19 Inhibition

The following tables summarize the quantitative data on the effects of CDK8/19 inhibitors on various transcription factors and associated pathways. It is important to note that much of the detailed public data comes from studies using CCT251545 and Cortistatin A, which are potent and selective CDK8/19 inhibitors with similar mechanisms of action to this compound.

| Target Pathway/Transcription Factor | Inhibitor | Assay Type | Cell Line/System | IC50 / Effect | Reference |

| Wnt Signaling | CCT251545 | TCF/LEF Reporter Assay | 7dF3 | 5 nM | [1] |

| Wnt Signaling | CCT251545 | TCF/LEF Reporter Assay | LS174T | 23 ± 11 nM | [2] |

| Wnt Signaling | CCT251545 | TCF/LEF Reporter Assay | SW480 | 190 ± 30 nM | [2] |

| STAT1 (pS727) | CCT251545 | Western Blot / In-Cell Assay | - | Confirmed Biomarker | [2][3] |

| STAT1 (pS727) | Cortistatin A | Western Blot | HCT116 (IFN-γ stimulated) | Inhibition at low nM | [4] |

| STAT1 (pS727) | Cortistatin A | Phosphoproteomics | HCT116 | High-confidence target | [5] |

| STAT3 (pS727) | Cortistatin A | Phosphoproteomics | HCT116 | Potential target | [5] |

| SMAD2 (pT220) | CDK8/9 Kinase | In vitro kinase assay | - | Direct phosphorylation | [6] |

| SMAD3 (pT179, pS208, pS213) | CDK8/9 Kinase | In vitro kinase assay | - | Direct phosphorylation | [6] |

| RUNX1 (pS48) | Cortistatin A | Phosphoproteomics | HCT116 | High-confidence target | [5] |

| ETV1 (pS162) | Cortistatin A | Phosphoproteomics | HCT116 | High-confidence target | [5] |

Table 1: Quantitative effects of CDK8/19 inhibitors on transcription factor phosphorylation and signaling pathways.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways influenced by CDK8 and a general workflow for assessing the impact of this compound on transcription factor phosphorylation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CCT251545 | CAS:1661839-45-7 | Orally bioavailable and potent WNT signaling inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dephosphorylation of the linker regions of Smad1 and Smad2/3 by small C-terminal domain phosphatases has distinct outcomes for bone morphogenetic protein and transforming growth factor-beta pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Mediator Kinase Substrates in Human Cells using Cortistatin A and Quantitative Phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of CDK8 and CDK19 in Cancer Pathogenesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 8 (CDK8) and its paralog, CDK19, have emerged as critical regulators of gene expression and signaling pathways implicated in the pathogenesis of numerous cancers. As components of the Mediator complex, they function as molecular switches that can either activate or repress transcription, influencing a wide array of cellular processes including proliferation, differentiation, and survival. Dysregulation of CDK8 and CDK19 has been linked to various malignancies, including colorectal, breast, prostate, and hematological cancers. This technical guide provides a comprehensive overview of the current understanding of CDK8 and CDK19 in cancer, detailing their roles in key signaling pathways, summarizing quantitative data on their activity, and outlining experimental protocols for their study. The development of selective small-molecule inhibitors targeting CDK8 and CDK19 has shown promise in preclinical and early clinical settings, highlighting their potential as therapeutic targets.

Introduction to CDK8 and CDK19

CDK8 and CDK19 are serine/threonine kinases that, along with Cyclin C (CCNC), MED12, and MED13, form the CDK module of the Mediator complex.[1][2] This complex acts as a bridge between gene-specific transcription factors and the RNA polymerase II (Pol II) machinery, thereby playing a pivotal role in the regulation of transcription.[3][4] The association of the CDK module with the core Mediator is reversible and can lead to either transcriptional activation or repression depending on the cellular context and the specific target genes.[1][4] While CDK8 and CDK19 share a high degree of sequence homology, particularly within their kinase domains, they can have both redundant and distinct functions in gene regulation and cancer development.[5][6]

Role in Cancer Pathogenesis

The aberrant activity of CDK8 and CDK19 has been implicated in the development and progression of a wide range of cancers. Their oncogenic roles are multifaceted, involving the modulation of key cancer-related signaling pathways, the regulation of transcription factors, and the control of the tumor microenvironment.

Key Signaling Pathways Modulated by CDK8/19

CDK8 and CDK19 are integral components of several signaling pathways that are frequently dysregulated in cancer.

-

Wnt/β-catenin Pathway: In colorectal cancer, CDK8 has been identified as an oncogene that is frequently amplified.[7][8] It functions by phosphorylating and activating β-catenin, a key effector of the Wnt signaling pathway, leading to the transcription of pro-proliferative and anti-apoptotic genes.[9]

-

STAT Signaling: CDK8 and CDK19 can phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1, STAT3, and STAT5, at serine residues.[9] This phosphorylation can modulate the transcriptional activity of STATs in response to cytokine signaling, such as from interferon-gamma (IFN-γ), thereby influencing immune responses and tumor cell survival.[9][10]

-

NF-κB Signaling: CDK8 and CDK19 have been shown to regulate the activity of the NF-κB transcription factor family, which plays a crucial role in inflammation and cancer.[6][9] They can be recruited to the promoters of NF-κB target genes, influencing the expression of inflammatory cytokines and cell survival factors.[9]

-

TGF-β Signaling: CDK8 can mediate signals from the Transforming Growth Factor-beta (TGF-β) pathway, which has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages.[2]

Caption: Overview of CDK8/19 involvement in major cancer signaling pathways.

Quantitative Data Summary

The expression and activity of CDK8 and CDK19 are frequently altered in various cancers. The following tables summarize key quantitative findings from the literature.

Table 1: CDK8/19 Expression in Different Cancer Types

| Cancer Type | CDK8 Expression | CDK19 Expression | Reference |

| Colorectal Cancer | Overexpressed/Amplified | Overexpressed | [7] |

| Breast Cancer | Overexpressed, correlates with poor survival | Overexpressed, correlates with poor survival | [11][12] |

| Prostate Cancer | Higher in aggressive subtypes | Higher levels than other cancers | [11][13] |

| Hepatocellular Carcinoma | Significantly overexpressed | Significantly overexpressed | [7] |

| Melanoma | Implicated in progression | - | [11] |

| Acute Myeloid Leukemia (AML) | Implicated in pathogenesis | Hematopoietic malignancies show dependency | [6][11] |

Table 2: Activity of CDK8/19 Inhibitors in Cancer Models

| Inhibitor | Cancer Model | Effect | IC50 / GI50 | Reference |

| Senexin B | Breast Cancer Cells | Synergistic with HER2-targeted drugs | ~1 µM for kinase inhibition | [9][14][15] |

| RVU120 (SEL120) | Solid Tumors (Phase I/II) | Stable disease observed | - | [16][17] |

| Cortistatin A | AML Cells | Antitumor activity | Sub-nanomolar Kd for CDK8 | [18][19] |

| CCT251545 | Colorectal Cancer Xenografts | 70% reduction in tumor weight | Cell-based GI50 < 1 µM | [8] |

| BI-1347 | Neuroblastoma | Reduces ERK phosphorylation with MEK inhibitor | - | [9] |

| Compound 12 | In vivo mouse models | Robust PD and efficacy | - | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of CDK8 and CDK19 in cancer.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Transcription Factor Binding

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a protein of interest, such as a transcription factor regulated by CDK8/19.[21][22]

Protocol:

-

Cross-linking: Treat cells (e.g., 1x10^7) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-600 bp.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washes and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C and treat with RNase A and Proteinase K. Purify the DNA using phenol-chloroform extraction or a commercial kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify enriched binding sites.

Caption: Step-by-step workflow for a ChIP-seq experiment.

Dual-Luciferase Reporter Assay for Signaling Pathway Activity

This assay is used to quantify the activity of a specific signaling pathway by measuring the expression of a reporter gene (luciferase) driven by a promoter containing response elements for that pathway.[23][24][25][26][27]

Protocol:

-

Plasmid Constructs: Use a reporter plasmid containing the firefly luciferase gene under the control of a promoter with specific response elements (e.g., TCF/LEF for Wnt pathway). Co-transfect with a control plasmid expressing Renilla luciferase under a constitutive promoter for normalization.

-

Cell Transfection: Transfect the plasmids into the cells of interest using a suitable transfection reagent.

-

Treatment: After 24-48 hours, treat the cells with the desired stimulus (e.g., a Wnt ligand or a CDK8/19 inhibitor).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement:

-

Add Firefly Luciferase Assay Reagent to the cell lysate and measure the luminescence (firefly activity).

-

Add Stop & Glo® Reagent to quench the firefly reaction and simultaneously activate the Renilla luciferase. Measure the luminescence again (Renilla activity).

-

-

Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency and cell number.

Caption: Workflow for a dual-luciferase reporter assay.

Kinome Profiling of CDK8/19 Inhibitors

Kinome profiling is essential to determine the selectivity of a small-molecule inhibitor against a large panel of kinases.[28]

Protocol:

-

Inhibitor Preparation: Prepare serial dilutions of the test compound.

-

Kinase Panel: Use a commercially available kinase panel that includes a wide range of human kinases.

-

Kinase Activity Assay: Perform in vitro kinase activity assays for each kinase in the presence of the inhibitor. This is often done using radiometric (e.g., ³³P-ATP) or fluorescence-based methods.

-

Data Acquisition: Measure the kinase activity at each inhibitor concentration.

-

Data Analysis: Calculate the percent inhibition of each kinase at a given concentration or determine the IC50 value for each inhibited kinase. The results are often visualized as a kinome tree map to show the selectivity profile.

Therapeutic Targeting of CDK8/19

The development of small-molecule inhibitors targeting the kinase activity of CDK8 and CDK19 is a promising therapeutic strategy for various cancers.[17][20] Several inhibitors are currently in preclinical and clinical development.[16][17]

Mechanisms of Action of CDK8/19 Inhibitors:

-

Direct Inhibition of Kinase Activity: Most inhibitors are ATP-competitive and block the phosphorylation of CDK8/19 substrates.[17]

-

Modulation of Gene Expression: By inhibiting CDK8/19, these compounds can alter the expression of key oncogenes and tumor suppressor genes.[18]

-

Sensitization to Other Therapies: CDK8/19 inhibitors can enhance the efficacy of other anticancer agents, such as chemotherapy, targeted therapies, and immunotherapy.[9][15]

Challenges and Future Directions:

-

Selectivity: Achieving high selectivity for CDK8 and CDK19 over other CDKs and kinases is crucial to minimize off-target effects and toxicity.[29]

-

Biomarkers: Identifying predictive biomarkers to select patients who are most likely to respond to CDK8/19 inhibition is a key area of research.

-

Resistance Mechanisms: Understanding and overcoming potential mechanisms of resistance to CDK8/19 inhibitors will be important for their long-term clinical success.

-

Combination Therapies: Exploring rational combination strategies with other anticancer drugs is a promising avenue for future clinical development.[9][10][15]

Conclusion

CDK8 and CDK19 are key players in the transcriptional and signaling networks that drive cancer pathogenesis. Their dysregulation in a multitude of cancers underscores their importance as therapeutic targets. The development of selective inhibitors has provided valuable tools to probe their function and has shown promising preclinical and early clinical activity. Further research into the complex roles of CDK8 and CDK19, the development of more potent and selective inhibitors, and the identification of predictive biomarkers will be critical to fully realize the therapeutic potential of targeting these kinases in cancer treatment.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. mdpi.com [mdpi.com]

- 3. Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulatory functions of the Mediator kinases CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biorxiv.org [biorxiv.org]

- 8. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]

- 10. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Expression of CDK8 and CDK8-interacting Genes as Potential Biomarkers in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identifying Cancers Impacted by CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ascopubs.org [ascopubs.org]

- 17. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 18. Identification of Mediator kinase substrates in human cells using cortistatin A and quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of a Novel and Potent Cyclin-Dependent Kinase 8/19 (CDK8/19) Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. Transcription Factor Binding Site Mapping Using ChIP-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]

- 24. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. static.fishersci.eu [static.fishersci.eu]

- 26. Luciferase Reporters | Thermo Fisher Scientific - US [thermofisher.com]

- 27. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]

- 28. researchgate.net [researchgate.net]

- 29. icr.ac.uk [icr.ac.uk]

The Role of CDK8/19 Chemical Probes in Unraveling Mediator Complex Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mediator complex is a crucial multi-protein assembly that acts as a central scaffold for the regulation of gene transcription in eukaryotes. It integrates signals from various pathways to modulate the activity of RNA polymerase II (Pol II), thereby controlling gene expression with precision. A key regulatory component of the Mediator complex is the CDK8 kinase module, which includes the cyclin-dependent kinase 8 (CDK8) and its close paralog, CDK19. The transient association of this module with the core Mediator complex can either positively or negatively regulate transcription, making it a critical node in cellular signaling and a compelling target for therapeutic intervention in diseases such as cancer.

This technical guide provides a comprehensive overview of the use of potent and selective chemical probes to investigate the function of the CDK8/19-Mediator complex. While the specific designation "Cdk8-IN-9" is not widely documented in publicly available literature, this guide will focus on well-characterized and widely used chemical probes for CDK8 and CDK19. We will delve into their biochemical and cellular activities, provide detailed experimental protocols for their application, and visualize the complex signaling pathways and experimental workflows involved.

Quantitative Data on CDK8/19 Chemical Probes

The development of highly potent and selective inhibitors for CDK8 and CDK19 has been instrumental in dissecting their roles in transcription and disease. Below is a summary of the key quantitative data for several prominent chemical probes.

| Chemical Probe | Target(s) | IC50 (CDK8) | IC50 (CDK19) | Kinase Selectivity | Reference |

| CCT251545 | CDK8, CDK19 | 7 nM | 6 nM | >100-fold over 291 other kinases | [1] |

| BI-1347 | CDK8, CDK19 | 1.1 nM | Not specified | Highly selective over other CDKs | [2] |

| Cortistatin A | CDK8, CDK19 | 15 nM | High affinity | Exceptionally selective | [3] |

| Senexin A | CDK8, CDK19 | 280 nM | High affinity | Selective | [4] |

| JH-VIII-49 | CDK8, CDK19 | 16 nM | 8 nM | Highly selective against 468 kinases | [5] |

Signaling Pathways and Mechanisms of Action

The CDK8 module, composed of CDK8 (or CDK19), Cyclin C, MED12, and MED13, dynamically associates with the core Mediator complex to regulate transcription. CDK8 can influence gene expression through multiple mechanisms:

-

Phosphorylation of Transcription Factors: CDK8 can directly phosphorylate a variety of transcription factors, including STAT1, SMADs, and the Notch intracellular domain, thereby altering their stability and activity.

-

Regulation of RNA Polymerase II: The association of the CDK8 module with the Mediator complex can sterically hinder the interaction of RNA Polymerase II with the pre-initiation complex, leading to transcriptional repression.

-

Chromatin Modification: CDK8 activity has been linked to changes in chromatin architecture and the regulation of enhancer function.

The following diagram illustrates the central role of the CDK8/Mediator complex in integrating cellular signals to control gene transcription.

Caption: CDK8/Mediator signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of CDK8/19 chemical probes on Mediator function.

In Vitro Kinase Assay

This protocol is used to determine the direct inhibitory activity of a chemical probe against CDK8/19 kinase activity.

Materials:

-

Recombinant active CDK8/Cyclin C and CDK19/Cyclin C enzymes

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Substrate (e.g., a peptide derived from a known CDK8 substrate like STAT1, or a generic kinase substrate like Myelin Basic Protein)

-

CDK8/19 chemical probe (e.g., CCT251545)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

White, opaque 384-well plates

Procedure:

-

Prepare serial dilutions of the chemical probe in DMSO.

-

In a 384-well plate, add the chemical probe dilutions.

-

Add the kinase and substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP (and thus kinase activity) using the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement of a chemical probe with CDK8/19 in a cellular context.[5] The principle is that a ligand-bound protein is thermally more stable than its unbound form.

Materials:

-

Cancer cell line of interest (e.g., SW620 colorectal cancer cells)

-

Complete cell culture medium

-

CDK8/19 chemical probe

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

PCR tubes or strips

-

Thermal cycler

-

Western blotting reagents and antibodies against CDK8 and a loading control (e.g., GAPDH)

Procedure:

-

Culture cells to ~80% confluency.

-

Treat cells with the chemical probe or vehicle (DMSO) for a specific duration (e.g., 1-4 hours).

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

Collect the supernatant (soluble fraction) and determine the protein concentration.

-

Analyze the levels of soluble CDK8 in each sample by Western blotting.

-

A shift in the melting curve to higher temperatures in the presence of the probe indicates target engagement.

Western Blotting for Phospho-STAT1

This assay is used to measure the cellular activity of CDK8/19 inhibitors by assessing the phosphorylation of a known downstream substrate, STAT1, at Serine 727.

Materials:

-

Cancer cell line (e.g., Colo205)

-

Complete cell culture medium

-

CDK8/19 chemical probe

-

IFN-γ (optional, to stimulate STAT1 phosphorylation)

-

Lysis buffer

-

SDS-PAGE gels and blotting apparatus

-

Antibodies: anti-phospho-STAT1 (Ser727), anti-total STAT1, and a loading control antibody.

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with a serial dilution of the chemical probe for a defined period (e.g., 2-6 hours).

-

(Optional) Stimulate the cells with IFN-γ for the last 30 minutes of the inhibitor treatment.

-

Wash the cells with cold PBS and lyse them.

-

Determine protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-STAT1 signal to total STAT1 and the loading control.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to investigate the effect of CDK8/19 inhibition on the association of the Mediator complex with specific genomic loci.

Materials:

-

Cell line of interest

-

Formaldehyde for crosslinking

-

Glycine to quench crosslinking

-

Lysis and sonication buffers

-

Sonicator

-

Antibodies for ChIP (e.g., anti-MED1, anti-CDK8) and a negative control (e.g., IgG)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR reagents and primers for target and control genomic regions

Procedure:

-

Crosslink proteins to DNA in live cells using formaldehyde.

-

Quench the reaction with glycine.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Pre-clear the chromatin with magnetic beads.

-

Incubate the chromatin with the specific antibody overnight at 4°C.

-

Capture the antibody-protein-DNA complexes with magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the complexes from the beads and reverse the crosslinks.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA.

-

Analyze the enrichment of specific DNA sequences by qPCR or proceed to library preparation for ChIP-sequencing (ChIP-seq).

Experimental Workflow

The following diagram outlines a typical workflow for characterizing a novel CDK8/19 chemical probe.

Caption: Typical experimental workflow.

Conclusion

The study of the Mediator complex and its associated CDK8 kinase module is fundamental to our understanding of transcriptional regulation in health and disease. The development of potent and selective chemical probes has provided researchers with invaluable tools to dissect the intricate functions of CDK8 and CDK19. This guide has provided a comprehensive overview of the quantitative data, mechanisms of action, and detailed experimental protocols for utilizing these probes. By employing the methodologies outlined herein, researchers can continue to unravel the complexities of Mediator function and explore the therapeutic potential of targeting the CDK8/19 axis.

References

- 1. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 2. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

The Impact of Cdk8 Inhibition on Super-Enhancer-Driven Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 8 (Cdk8) has emerged as a critical regulator of gene expression, acting as a molecular switch within the Mediator complex. Its role in phosphorylating transcription factors and components of the transcriptional machinery places it at the nexus of numerous signaling pathways implicated in both normal development and disease, particularly cancer. A key area of interest is the influence of Cdk8 on super-enhancers (SEs), which are large clusters of regulatory elements that drive high-level expression of genes crucial for cell identity and oncogenesis. This technical guide provides an in-depth examination of the effects of Cdk8 inhibition, using the potent and selective inhibitor Cdk8-IN-9 as a representative tool, on super-enhancer-driven gene expression.

A note on the data presented: While this guide focuses on the conceptual impact of this compound, the specific quantitative data and experimental protocols cited are derived from studies on other well-characterized, potent, and selective Cdk8 inhibitors, such as Cortistatin A. This approach is necessitated by the limited availability of public data specifically for this compound at the time of this writing. The principles and observed effects are, however, considered to be broadly representative of selective Cdk8 inhibition.

Core Concepts: Cdk8, Super-Enhancers, and Transcriptional Regulation